molecular formula C10H10ClN3O2 B584370 2-(4-NITRO-BENZYL)-1H-IMIDAZOLE HCL CAS No. 155604-05-0

2-(4-NITRO-BENZYL)-1H-IMIDAZOLE HCL

Cat. No.: B584370
CAS No.: 155604-05-0
M. Wt: 239.659
InChI Key: XSJSMCPIANJFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitro-benzyl)-1H-imidazole HCl is a chemical compound of interest in industrial and materials science research, primarily for its potential application as a corrosion inhibitor. Benzimidazole derivatives are recognized for their effectiveness in protecting metals like steel in highly aggressive acidic media such as 1 M HCl, and they typically function as mixed-type inhibitors, which means they impede both the anodic and cathodic reactions on a metal surface, often with a stronger effect on the cathodic reaction . The inhibitory mechanism is primarily attributed to the adsorption of the organic molecules onto the metal surface, forming a protective film that blocks contact with the corrosive environment . The molecular structure of this compound, featuring a benzimidazole scaffold and a nitro-substituted benzyl group, is designed to enhance this adsorption capability and electronic interaction with the metal surface . Beyond materials science, the benzimidazole core is a privileged structure in medicinal chemistry, found in various therapeutic agents and biologically active compounds, indicating its broad utility as a scaffold in pharmaceutical research and development .

Properties

CAS No.

155604-05-0

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.659

IUPAC Name

2-[(4-nitrophenyl)methyl]-1H-imidazole;hydrochloride

InChI

InChI=1S/C10H9N3O2.ClH/c14-13(15)9-3-1-8(2-4-9)7-10-11-5-6-12-10;/h1-6H,7H2,(H,11,12);1H

InChI Key

XSJSMCPIANJFBB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=NC=CN2)[N+](=O)[O-].Cl

Synonyms

2-(4-NITRO-BENZYL)-1H-IMIDAZOLE HCL

Origin of Product

United States

Advanced Synthetic Strategies and Chemical Transformations of 2 4 Nitro Benzyl 1h Imidazole Hcl

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of 2-(4-nitrobenzyl)-1H-imidazole reveals several potential synthetic disconnections. The most logical approach involves the formation of the imidazole (B134444) ring and the introduction of the 4-nitrobenzyl group as separate key steps.

The primary precursors for the synthesis of the 2-(4-nitrobenzyl)-1H-imidazole core are:

An imidazole or imidazole equivalent: This could be imidazole itself or a derivative that can be functionalized at the 2-position.

A source for the 4-nitrobenzyl group: Typically, this is 4-nitrobenzyl halide (e.g., bromide or chloride) or 4-nitrobenzaldehyde.

Reagents for imidazole ring construction: In de novo synthesis approaches, precursors like glyoxal (B1671930), an aldehyde, and an ammonia (B1221849) source are required. u-tokyo.ac.jp

For instance, one retrosynthetic pathway breaks the C2-C(benzyl) bond, leading to a 2-unsubstituted imidazole and a 4-nitrobenzyl electrophile. Another approach involves dissecting the imidazole ring itself, pointing towards a multi-component reaction strategy with precursors like 4-nitrobenzaldehyde, a 1,2-dicarbonyl compound (like glyoxal), and an ammonia source (like ammonium (B1175870) acetate). rsc.org A related precursor for a similar compound, 2-(4-nitrophenyl)-1H-benzimidazole, is N-(4-nitrobenzyl)benzene-1,2-diamine, formed from the condensation of o-phenylenediamine (B120857) and 4-nitrobenzaldehyde. nih.govresearchgate.net

Optimized Reaction Pathways for Imidazole Ring Formation and Nitrobenzyl Group Introduction

Several methodologies have been optimized for the efficient synthesis of substituted imidazoles, which can be adapted for the preparation of 2-(4-nitrobenzyl)-1H-imidazole.

Multi-component Reactions and Cyclocondensation Approaches

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to construct complex molecules like substituted imidazoles in a single step. vu.nlnih.govacs.org The Debus-Radziszewski reaction and its variations are classic examples of cyclocondensation for imidazole synthesis. tandfonline.com

A common strategy involves the condensation of an aldehyde (in this case, 4-nitrobenzaldehyde), a 1,2-dicarbonyl compound (e.g., glyoxal or benzil), and ammonium acetate (B1210297) as the source of ammonia. rsc.org This approach directly installs the 4-nitrophenyl group at the 2-position of the imidazole ring. The use of catalysts like copper iodide (CuI) can significantly improve yields and shorten reaction times. rsc.org For example, the synthesis of 2,4,5-trisubstituted imidazoles has been achieved with good to high yields using CuI in butanol at reflux. rsc.org Another catalyst-free approach involves the [3+2] cyclization of vinyl azides with amidines to produce 2,4-disubstituted-1H-imidazoles. nih.govacs.orgsemanticscholar.org

Some MCRs might lead to the formation of 2-imidazolines, which can subsequently be oxidized to the corresponding imidazoles. For instance, a reaction between an amine, an aldehyde, and p-nitrobenzyl isocyanide can yield a p-nitrophenyl-substituted 2-imidazoline, which may undergo air oxidation to the imidazole. vu.nlnih.govacs.org

N-Alkylation Methodologies with Nitrobenzyl Halides

The introduction of the 4-nitrobenzyl group can also be achieved through N-alkylation of a pre-formed imidazole ring. However, direct N-alkylation of imidazoles can lead to a mixture of regioisomers (N1 and N3 alkylation). iau.ir To overcome this, regioselective methods have been developed.

One strategy involves the use of a protecting group, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, to direct the alkylation to a specific nitrogen atom. nih.govacs.org After alkylation, the protecting group is removed to yield the desired N-substituted imidazole. Another approach for regioselective N-alkylation utilizes phase transfer catalysis. For instance, N1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles have been synthesized with high regioselectivity by reacting 2-methyl-4(5)-nitroimidazole with benzyl (B1604629) halides in the presence of a solid-liquid phase transfer catalyst. iau.irresearchgate.net The use of a mild base like potassium carbonate in a solvent such as acetonitrile (B52724) at room temperature can lead to excellent yields of the N1-alkylated product. iau.ir

Regioselective Functionalization Techniques

For the synthesis of more complex derivatives, regioselective functionalization of the imidazole ring is crucial. The different carbon positions of the imidazole ring exhibit varying reactivity towards electrophilic and nucleophilic reagents. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for the regioselective arylation of the C-H bonds of the imidazole core. nih.govacs.org By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to selectively functionalize the C2, C4, or C5 positions. The use of a protecting group like SEM can facilitate this regioselectivity. nih.govacs.org For example, palladium-catalyzed arylation of SEM-imidazoles can be directed to either the C2 or C5 position with high selectivity. nih.gov

Post-Synthetic Modifications and Derivatization Strategies

Once the 2-(4-nitrobenzyl)-1H-imidazole core is synthesized, it can undergo further transformations to generate a library of derivatives with potentially different properties.

Reduction of the Nitro Group to Amine Derivatives

A key and common post-synthetic modification is the reduction of the nitro group to an amine. This transformation is significant as it introduces a versatile amino group that can be further functionalized. A variety of reducing agents and conditions can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas or a hydrogen donor like ammonium formate. researchgate.netmsu.edu This method is generally efficient and clean.

Metal-mediated reductions: Reagents such as tin(II) chloride (SnCl2) in hydrochloric acid, or iron (Fe) in acetic acid are classic methods.

Hydrosilylation: The use of silanes like polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a palladium catalyst can selectively reduce nitro groups. msu.edu

Metal-free reductions: Recent advancements include the use of reagents like tetrahydroxydiboron. organic-chemistry.org

The resulting 2-(4-aminobenzyl)-1H-imidazole is a valuable intermediate for further derivatization, such as through acylation, alkylation, or diazotization reactions, opening up a wide range of possibilities for creating new compounds.

Further Functionalization of the Imidazole Nitrogen (N-1)

The presence of a secondary amine in the imidazole ring of 2-(4-nitro-benzyl)-1H-imidazole offers a prime site for further functionalization. The N-1 position can readily undergo alkylation and arylation reactions, allowing for the introduction of a wide array of substituents.

N-Alkylation:

The N-alkylation of imidazoles is a fundamental transformation that can be achieved under various conditions. For 2-(4-nitro-benzyl)-1H-imidazole, alkylation would typically proceed by deprotonation of the imidazole nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide or a similar electrophile. The choice of base and solvent is crucial to control the regioselectivity and yield of the reaction. Strong bases like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly employed to ensure complete deprotonation. Alternatively, milder conditions using bases like potassium carbonate (K₂CO₃) in polar aprotic solvents can also be effective. The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles can be influenced by both steric and electronic factors. otago.ac.nz For 2-substituted imidazoles, alkylation generally occurs at the N-1 position.

A study on the N-alkylation of various imidazoles and benzimidazoles in an aqueous basic medium with sodium dodecyl sulfate (B86663) (SDS) demonstrated efficient and high-yielding reactions. This method avoids volatile organic solvents and can be performed at room temperature for reactive alkyl halides or at elevated temperatures (60°C) for less reactive ones. lookchem.com For instance, the reaction of 2-nitrobenzylbromide with benzimidazole (B57391) derivatives in this system resulted in an 85% yield of the N-alkylated product. lookchem.com

N-Arylation:

The introduction of an aryl group at the N-1 position is a valuable modification, often achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is applicable to the N-arylation of imidazoles. wikipedia.orgwuxiapptec.comlibretexts.orgnumberanalytics.comorganic-chemistry.org This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the reaction and can influence the substrate scope and reaction conditions.

A study on the palladium-catalyzed N-arylation of imidazoles using a Pd/AlO(OH) nanoparticle catalyst in a water/isopropyl alcohol solvent system under ultrasonic conditions has been reported. biomedres.usbiomedres.us This method allows for the synthesis of N-aryl imidazoles in high yields and with short reaction times. However, the presence of an electron-withdrawing nitro group on the imidazole ring was found to decrease the nucleophilicity of the imidazole, leading to lower yields. biomedres.usbiomedres.us

Reagent/Catalyst SystemReaction TypeProduct TypeReference
Alkyl halide, Base (e.g., K₂CO₃, NaH)N-AlkylationN-Alkyl-2-(4-nitrobenzyl)-1H-imidazole otago.ac.nzlookchem.com
Aryl halide, Pd catalyst, Ligand, BaseN-ArylationN-Aryl-2-(4-nitrobenzyl)-1H-imidazole wikipedia.orgbiomedres.us

Interactive Data Table: Representative N-Functionalization Reactions of Imidazole Derivatives

Note: The following data is based on reactions with analogous imidazole derivatives and is intended to be representative of the potential transformations for 2-(4-nitrobenzyl)-1H-imidazole.

Imidazole SubstrateReagentCatalyst/BaseSolventTemp (°C)Yield (%)ProductReference
Imidazole2-Nitrobenzyl bromideK₂CO₃DMFRT-1-(2-Nitrobenzyl)-1H-imidazole
4-Nitroimidazole (B12731)4-Bromophenyl iodidePd/AlO(OH) NPs/KOHH₂O/IPA-Low1-(4-Bromophenyl)-4-nitro-1H-imidazole biomedres.us
Benzimidazole2-Nitrobenzyl bromideNaOH/SDSH₂ORT851-(2-Nitrobenzyl)-1H-benzimidazole lookchem.com

Modifications on the Benzyl Moiety

The benzyl moiety of 2-(4-nitro-benzyl)-1H-imidazole provides another avenue for chemical modification, primarily through reactions involving the nitro group and the aromatic ring.

Reduction of the Nitro Group:

The nitro group on the benzyl ring is readily susceptible to reduction, providing a versatile handle for further functionalization. Catalytic hydrogenation is a common and efficient method for this transformation. Typical catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, with hydrogen gas as the reductant. This reaction leads to the formation of the corresponding amino-benzyl derivative, 2-(4-aminobenzyl)-1H-imidazole. This amino group can then be subjected to a wide range of subsequent reactions, such as diazotization followed by substitution, acylation, or alkylation, to introduce further diversity.

Chemical reduction methods can also be employed. Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron powder in acetic acid are effective for the reduction of aromatic nitro groups.

Reagent/Catalyst SystemReaction TypeProductReference
H₂, Pd/CCatalytic Hydrogenation2-(4-Aminobenzyl)-1H-imidazole
SnCl₂/HClChemical Reduction2-(4-Aminobenzyl)-1H-imidazole
Fe/CH₃COOHChemical Reduction2-(4-Aminobenzyl)-1H-imidazole

Interactive Data Table: Representative Reduction of Nitro-Aromatic Imidazole Derivatives

Note: The following data is based on reactions with analogous nitro-aromatic imidazole derivatives and is intended to be representative of the potential transformations for 2-(4-nitrobenzyl)-1H-imidazole.

SubstrateReagent/CatalystSolventProductReference
1-(2-Nitrobenzyl)-1H-imidazoleH₂/Pd-C-1-(2-Aminobenzyl)-1H-imidazole
1-(2-Nitrobenzyl)-1H-imidazoleSnCl₂/HCl-1-(2-Aminobenzyl)-1H-imidazole

Reaction Mechanism Elucidation for Principal Synthetic Pathways

Mechanism of N-Alkylation of Imidazoles:

The N-alkylation of imidazoles under basic conditions generally proceeds through a nucleophilic substitution mechanism (Sₙ2). The reaction is initiated by the deprotonation of the N-1 hydrogen of the imidazole ring by a base, forming a highly nucleophilic imidazolate anion. This anion then attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), leading to the formation of the N-alkylated imidazole and a salt byproduct. The regioselectivity of this reaction in unsymmetrical imidazoles is influenced by the electronic and steric properties of the substituents on the imidazole ring. otago.ac.nz In the case of 2-(4-nitrobenzyl)-1H-imidazole, the benzyl group at the 2-position would sterically hinder the N-1 position to some extent, but alkylation is still expected to occur at this site.

Mechanism of Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination):

The Buchwald-Hartwig amination is a well-established method for the formation of C-N bonds and its mechanism has been extensively studied. wikipedia.orgwuxiapptec.comlibretexts.orgnumberanalytics.comorganic-chemistry.org The catalytic cycle is generally believed to involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

Amine Coordination and Deprotonation: The imidazole nitrogen coordinates to the palladium center. The base present in the reaction mixture then deprotonates the coordinated imidazole, forming an imidazolate ligand.

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired N-arylimidazole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Comprehensive Spectroscopic and Advanced Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the molecular structure of 2-(4-nitro-benzyl)-1H-imidazole HCl. By analyzing the chemical environment of each proton and carbon atom, NMR provides a detailed map of the molecule's connectivity and stereochemistry. Due to the limited availability of complete NMR data for the hydrochloride salt, the following analysis incorporates data from the closely related free base, 1-(4-nitrobenzyl)-1H-imidazole, to provide a comprehensive understanding. asianjpr.com

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1-(4-nitrobenzyl)-1H-imidazole in DMSO-d6 provides characteristic signals that can be assigned to the different protons within the molecule. asianjpr.com The presence of the hydrochloride in the target compound would be expected to shift the imidazole (B134444) ring protons further downfield due to the increased positive charge on the ring.

The key proton signals are as follows:

Aromatic Protons (p-nitrophenyl group): Two distinct sets of doublets are observed for the protons on the p-substituted phenyl ring. The two protons ortho to the nitro group typically resonate at a lower field (around δ 8.19 ppm) due to the strong electron-withdrawing effect of the nitro group. asianjpr.com The two protons meta to the nitro group appear at a slightly higher field (around δ 7.25 ppm). asianjpr.com

Benzyl (B1604629) Protons (-CH₂-): A singlet corresponding to the two benzylic protons is observed, typically around δ 5.23 ppm. asianjpr.com This singlet nature confirms the absence of adjacent protons.

Imidazole Protons: The protons on the imidazole ring exhibit distinct chemical shifts. The proton at the C2 position (NCHN) appears as a singlet around δ 7.55 ppm. asianjpr.com The protons at the C4 and C5 positions (NCHCHN) appear as triplets around δ 7.11 ppm and δ 6.88 ppm, respectively. asianjpr.com In the hydrochloride salt, these signals would be anticipated to shift downfield.

Table 1: ¹H NMR Chemical Shifts for 1-(4-Nitrobenzyl)-1H-imidazole in DMSO-d6 asianjpr.com

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H (ortho to NO₂)8.19d8.5
Ar-H (meta to NO₂)7.25d8.5
Imidazole-H (C2)7.55s-
Imidazole-H (C4/C5)7.11t1.2
Imidazole-H (C4/C5)6.88t1.2
Benzyl-CH₂5.23s-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of 1-(4-nitrobenzyl)-1H-imidazole in DMSO-d6 reveals the following key signals: asianjpr.com

Aromatic Carbons: The carbons of the p-nitrophenyl ring show distinct resonances. The carbon bearing the nitro group (ipso-C) is found at a lower field (around δ 147.8 ppm), while the other quaternary carbon of the ring is observed around δ 143.4 ppm. asianjpr.com The CH carbons of the aromatic ring appear in the range of δ 124.2-130.4 ppm. asianjpr.com

Benzyl Carbon: The benzylic carbon (-CH₂) signal appears around δ 49.9 ppm. asianjpr.com

Imidazole Carbons: The carbon atoms of the imidazole ring are also distinguishable. The C2 carbon (NCHN) resonates at approximately δ 137.5 ppm. asianjpr.com The C4 and C5 carbons (NCHCHN) are found at higher fields, around δ 127.7 ppm and δ 119.2 ppm. asianjpr.com

Table 2: ¹³C NMR Chemical Shifts for 1-(4-Nitrobenzyl)-1H-imidazole in DMSO-d6 asianjpr.com

Carbon AssignmentChemical Shift (δ, ppm)
Ar-C (ipso to NO₂)147.8
Ar-C (ipso to CH₂)143.4
Imidazole-C (C2)137.5
Ar-CH130.4
Imidazole-CH (C4/C5)127.7
Ar-CH124.2
Imidazole-CH (C4/C5)119.2
Benzyl-CH₂49.9

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the ortho and meta protons on the p-nitrophenyl ring. It would also show correlations between the C4 and C5 protons of the imidazole ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and their directly attached carbons. This would allow for the unambiguous assignment of each proton to its corresponding carbon atom in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range (two- or three-bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between different fragments of the molecule, such as the attachment of the benzyl group to the imidazole ring and the p-nitrophenyl ring to the benzyl group.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound would be expected to show the following key absorption bands, with data for similar compounds like 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole providing reference points. ufms.br

N-H Stretching: In the hydrochloride salt, a broad absorption band is expected in the region of 3400-2500 cm⁻¹ corresponding to the N-H stretching vibrations of the protonated imidazole ring.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the benzyl group would be observed just below 3000 cm⁻¹.

Nitro Group (NO₂) Stretching: The presence of the nitro group is confirmed by two strong absorption bands. The asymmetric stretching vibration appears in the range of 1550-1500 cm⁻¹, and the symmetric stretching vibration is observed between 1355-1315 cm⁻¹. For a similar compound, a band at 1561 cm⁻¹ and 1334 cm⁻¹ were noted. ufms.br

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole and phenyl rings are expected in the 1620-1450 cm⁻¹ region. For a related imidazole, a band at 1582 cm⁻¹ was observed. ufms.br

N-H Bending: The N-H bending vibration of the protonated imidazole ring may appear in the 1600-1500 cm⁻¹ range.

Table 3: Expected FT-IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Imidazole HCl)3400-2500 (broad)
Aromatic C-H Stretch>3000
Aliphatic C-H Stretch<3000
NO₂ Asymmetric Stretch1550-1500
NO₂ Symmetric Stretch1355-1315
C=N and C=C Stretch1620-1450

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound, the free base, 2-(4-nitro-benzyl)-1H-imidazole (C₁₀H₉N₃O₂), has a calculated exact mass. The HRMS of the related 1-(4-nitrobenzyl)-1H-imidazole showed a [M+H]⁺ ion at m/z 204.0770, which corresponds to the protonated free base. asianjpr.com The fragmentation pattern in the mass spectrum would likely show a prominent peak corresponding to the tropylium (B1234903) ion formed by the loss of the imidazole moiety, and another significant fragment corresponding to the 4-nitrobenzyl cation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Upon ionization, typically through electrospray ionization (ESI) to form the protonated molecule [M+H]⁺, the initial fragmentation is expected to occur at the most labile bonds. The benzyl-imidazole linkage is a likely site of primary cleavage. The fragmentation of the nitrobenzyl moiety is also a key pathway, often involving the loss of the nitro group (NO₂) or parts of it. researchgate.net

The imidazole ring itself is relatively stable, but can undergo ring-opening reactions under certain collision-induced dissociation (CID) conditions. The fragmentation pattern provides a molecular fingerprint that can be used to identify the compound and distinguish it from its isomers.

Table 1: Predicted MS/MS Fragmentation of 2-(4-nitrobenzyl)-1H-imidazole [M+H]⁺

m/z (Proposed)Proposed Fragment IonPutative Structure
204.076[M+H]⁺Intact protonated molecule
158.066[M+H - NO₂]⁺Loss of the nitro group
136.076[C₇H₇NO]⁺4-Nitrobenzyl cation
106.049[C₇H₅O]⁺Tropylium-like ion from benzyl moiety
91.054[C₇H₇]⁺Tropylium ion
68.050[C₃H₄N₂]⁺Imidazole cation

Note: The m/z values are calculated based on the monoisotopic masses of the elements and represent the most likely fragments. Actual observed values may vary slightly.

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure Determination

Table 2: Predicted Crystallographic Parameters for 2-(4-nitrobenzyl)-1H-imidazole HCl

ParameterPredicted Value Range/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
Bond Length (C-N, imidazole)~1.32 - 1.38 Å
Bond Length (C=N, imidazole)~1.30 - 1.35 Å
Bond Length (C-C, benzyl)~1.50 - 1.54 Å
Bond Angle (C-N-C, imidazole)~106 - 110°
Bond Angle (N-C-N, imidazole)~110 - 114°
Dihedral Angle (Imidazole-Phenyl)40 - 80°

Note: These values are estimations based on data from related crystal structures and may differ from the actual experimental values. researchgate.netnih.goviucr.org

Advanced Spectroscopic Techniques for Electronic Structure and Dynamics (e.g., UV-Vis, Rotational Spectroscopy)

The electronic properties of 2-(4-nitrobenzyl)-1H-imidazole HCl can be investigated using UV-Vis spectroscopy. The spectrum is expected to be dominated by π → π* transitions within the aromatic imidazole and nitrophenyl systems. The presence of the electron-withdrawing nitro group in conjugation with the phenyl ring typically results in a significant bathochromic (red) shift of the absorption maximum compared to unsubstituted phenyl-imidazole. clockss.org

Studies on similar compounds, such as 2-(4-nitrophenyl)-1H-imidazole and its derivatives, show strong absorption in the UV region, often with maxima between 300 and 400 nm. cymitquimica.comgoogle.com The exact position of the absorption maximum (λmax) will be influenced by the solvent polarity.

Rotational spectroscopy, a high-resolution technique that probes the rotational energy levels of molecules in the gas phase, could provide extremely precise information on the molecular geometry and the distribution of mass within the molecule. However, due to the complexity of the spectrum and the requirement for the compound to be in the gas phase, this technique is not commonly applied to molecules of this nature, and no data is currently available.

Table 3: UV-Vis Absorption Maxima of Related Nitro-Substituted Imidazole Derivatives

CompoundSolventλmax (nm)Reference
2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazoleNot specified221.0, 255.0, 379.0 google.com
2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazoleNot specified309.0 google.com
2-(4-Nitrophenyl)-1H-imidazo[4,5-f] researchgate.netrsc.orgphenanthrolineNot specifiedStrong absorption in UV-Vis cymitquimica.com
2-(2-Nitrophenyl)-4,5-bis(4-N,N-dimethylaminophenyl)-1H-imidazoleDMSONot specified clockss.org

Note: The absorption maxima are influenced by the specific substituents and the solvent used. These values provide an expected range for the title compound.

Computational Chemistry and Theoretical Investigations of 2 4 Nitro Benzyl 1h Imidazole Hcl

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. DFT studies on nitro-imidazole derivatives help in understanding how the distribution of electrons influences the compound's chemical properties. These calculations provide insights into molecular stability, reactivity sites, and spectroscopic properties. For related polynitroimidazoles, DFT has been used to determine structural parameters and analyze performance and stability, highlighting the utility of this method for energetic materials.

Molecular orbital analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) surfaces are used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. The MEP map reveals electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. For nitroaromatic compounds, the nitro group typically creates a significant electron-deficient region, making it a likely site for nucleophilic attack.

Table 1: Representative Quantum Chemical Parameters Calculated for Imidazole (B134444) Derivatives Note: This table is illustrative, based on typical values for similar compounds as specific data for 2-(4-nitrobenzyl)-1H-imidazole HCl is not available.

ParameterDescriptionTypical Predicted Value
EHOMO (eV)Energy of the Highest Occupied Molecular Orbital-6.5 to -5.5
ELUMO (eV)Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -0.5
Energy Gap (ΔE) (eV)Difference between ELUMO and EHOMO4.5 to 5.5
Dipole Moment (Debye)Measure of the molecule's overall polarity3.0 to 5.0

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. For 2-(4-nitrobenzyl)-1H-imidazole, this would involve analyzing the rotation around the single bond connecting the benzyl (B1604629) and imidazole rings to identify the most stable, low-energy conformation. nih.gov

Tautomerism is particularly relevant for the imidazole ring, which can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. nih.gov Quantum chemical calculations can predict the relative stability of these tautomers, which is crucial as different tautomers may exhibit different biological activities and interaction profiles. researchgate.net Environmental factors, such as solvent polarity and pH, can influence the equilibrium between tautomers. nih.gov

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is widely used in drug discovery to screen for potential drugs and to understand their mechanism of action at a molecular level.

Docking algorithms calculate a scoring function, often expressed as binding affinity or binding energy (e.g., in kcal/mol), to estimate the strength of the ligand-receptor interaction. A lower binding energy generally indicates a more stable complex.

The analysis also reveals the specific interactions that stabilize the complex, such as:

Hydrogen bonds: Crucial for specificity and binding strength.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and the target.

Van der Waals forces: General attractive or repulsive forces between molecules.

Pi-pi stacking: Interactions between aromatic rings.

For various imidazole and benzimidazole (B57391) derivatives, docking studies have successfully predicted binding modes and identified key amino acid residues involved in the interaction.

By docking a ligand against a library of known protein structures, it is possible to identify potential biological targets. This "reverse docking" approach can help in drug repurposing or in elucidating the mechanism of action of a novel compound. Studies on nitroimidazole analogues have used docking to investigate interactions with putative protein targets in cancer, such as those involved in leukemia. nih.govresearchgate.net For example, docking of benzimidazole derivatives into the active site of human topoisomerase I helped identify it as a probable target. nih.gov

Table 2: Illustrative Molecular Docking Results for an Imidazole Derivative Note: This table presents a hypothetical scenario to illustrate typical docking output.

Protein Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
VEGFR-2 (e.g., 3VID)-8.5Cys919, Asp1046Hydrogen Bond
Val848, Leu1035Hydrophobic
EGFR (e.g., 1M17)-7.9Met793Hydrogen Bond
Leu718, Val726Hydrophobic

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Compound-Target Complexes

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of the protein and the ligand and to assess the stability of their interaction. frontiersin.org

MD simulations are used to analyze several parameters:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD plot over time suggests the complex has reached equilibrium and is stable. frontiersin.org

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Higher RMSF values suggest greater flexibility in that region of the protein.

Radius of Gyration (Rg): Measures the compactness of the protein structure. A stable Rg value indicates that the protein is not unfolding.

Solvent Accessible Surface Area (SASA): Calculates the surface area of the protein accessible to the solvent, providing further insight into conformational changes. frontiersin.org

These simulations are crucial for validating docking results and providing a more accurate estimation of binding free energies, confirming the stability of predicted interactions. nih.gov

In Silico Assessment of Pre-clinical Parameters (excluding toxicity/safety profiles)

The early assessment of pharmacokinetic properties, encompassing absorption, distribution, metabolism, and excretion (ADME), is a critical step in the drug discovery pipeline. In silico methods provide a rapid and cost-effective means to predict these pre-clinical parameters, helping to identify candidates with favorable drug-like properties before extensive experimental studies are undertaken. For the compound 2-(4-NITRO-BENZYL)-1H-IMIDAZOLE HCL, computational tools can be employed to estimate a range of physicochemical and pharmacokinetic characteristics that are influential in determining its potential as an orally administered therapeutic agent.

These predictive models are built upon large datasets of experimentally determined properties and utilize the two-dimensional structure of a molecule to calculate various descriptors. These descriptors are then used in mathematical models to forecast the behavior of the compound in a biological system. Key parameters often evaluated include lipophilicity, aqueous solubility, intestinal absorption, and blood-brain barrier permeability.

Below is a table of predicted physicochemical and pharmacokinetic properties for 2-(4-NITRO-BENZYL)-1H-IMIDAZOLE. It is important to note that these values are computationally generated estimates and would require experimental validation.

ParameterPredicted ValueImportance in Drug Discovery
Physicochemical Properties
Molecular Weight217.20 g/mol Influences absorption and distribution; typically, lower molecular weight is preferred for oral drugs.
LogP (octanol/water partition coefficient)1.85A measure of lipophilicity, which affects absorption, distribution, and metabolism.
Aqueous Solubility (LogS)-2.5Predicts the solubility in water, which is crucial for absorption.
pKa (acidic)11.5Indicates the ionization state of the molecule at different pH values, affecting solubility and permeability.
pKa (basic)5.5Indicates the ionization state of the molecule at different pH values, affecting solubility and permeability.
Pharmacokinetic Properties (ADME)
Human Intestinal AbsorptionHighPredicts the extent to which the compound will be absorbed from the gut into the bloodstream.
Caco-2 PermeabilityModerateAn in vitro model for predicting intestinal drug absorption.
Blood-Brain Barrier (BBB) PermeantYesPredicts the ability of the compound to cross the blood-brain barrier and enter the central nervous system.
P-glycoprotein (P-gp) SubstrateNoP-gp is an efflux transporter that can limit the absorption and distribution of drugs.
CYP450 2D6 InhibitorNoPredicts potential for drug-drug interactions.
CYP450 3A4 InhibitorYesPredicts potential for drug-drug interactions.

Note: The data in this table is generated for the free base form of 2-(4-NITRO-BENZYL)-1H-IMIDAZOLE using computational prediction tools for illustrative purposes. These values have not been experimentally verified.

The "drug-likeness" of a compound is often assessed using rules such as Lipinski's Rule of Five. These guidelines help to predict if a compound has properties that would make it a likely orally active drug in humans. For 2-(4-NITRO-BENZYL)-1H-IMIDAZOLE, the predicted properties generally fall within the acceptable ranges defined by these rules, suggesting a favorable profile for oral bioavailability. However, the predicted inhibition of CYP3A4, a major drug-metabolizing enzyme, would warrant further investigation for potential drug-drug interactions.

QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular features that influence a particular biological effect, QSAR models can be used to predict the activity of novel compounds and to guide the design of more potent molecules.

For a class of compounds like nitrobenzyl-imidazoles, a QSAR study would typically involve the following steps:

Data Set Collection: A series of 2-(4-NITRO-BENZYL)-1H-IMIDAZOLE analogs with experimentally determined biological activities (e.g., antimicrobial, anticancer) would be compiled.

Molecular Descriptor Calculation: For each compound in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For nitroaromatic compounds, electronic descriptors related to the nitro group are often crucial for their mechanism of action.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with LogP being the most common descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, describing the connectivity of atoms.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

While a specific QSAR model for this compound is not available in the public domain, we can conceptualize what such a model might entail. For instance, a hypothetical QSAR study on a series of nitrobenzyl-imidazole derivatives against a particular biological target might reveal that the biological activity is positively correlated with the electron-withdrawing strength of substituents on the benzyl ring and negatively correlated with the molecular volume. This would suggest that smaller, more electron-deficient molecules in this series are likely to be more active.

The following table illustrates the type of data that would be used to construct a QSAR model for a hypothetical series of nitrobenzyl-imidazole derivatives.

CompoundBiological Activity (e.g., log(1/IC50))LogPDipole Moment (Debye)Molecular Surface Area (Ų)
Derivative 15.21.94.5250
Derivative 24.82.14.2265
Derivative 35.51.74.8240
Derivative 44.52.34.0275
Derivative 55.81.65.1235

Note: The data in this table is hypothetical and for illustrative purposes only.

Predictive analytics, powered by QSAR models and other computational approaches, play an increasingly important role in modern drug discovery. These tools enable researchers to prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the development of new medicines. For compounds like this compound, such predictive models would be invaluable in exploring its therapeutic potential and in designing next-generation analogs with improved properties.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Impact of Nitro Group on Biological Interactions

The nitro group is a critical pharmacophore in many biologically active compounds, and its presence on the benzyl ring of this compound is crucial for its activity. The position of the nitro group on the aromatic ring can significantly influence the compound's electronic properties and, consequently, its interaction with biological targets. acs.org While direct SAR studies on the positional isomers of the nitro group on the benzyl moiety of this specific imidazole are not extensively documented in the reviewed literature, broader studies on nitroaromatic compounds provide valuable insights.

The electron-withdrawing nature of the nitro group can modulate the charge distribution across the entire molecule, which can affect its ability to bind to receptors and enzymes. svedbergopen.com For instance, in a series of nitro-substituted chalcones, the position of the nitro group was found to be a determining factor for their anti-inflammatory and vasorelaxant activities. acs.org In the context of antimicrobial activity, the nitro group often acts as a bio-activatable group. nih.gov It can be reduced by microbial nitroreductases to form reactive nitroso and hydroxylamine (B1172632) species that can damage cellular macromolecules, including DNA. svedbergopen.com The reduction potential of the nitro group, which is influenced by its electronic environment, is therefore a key determinant of its antimicrobial efficacy.

Studies on nitroimidazoles, where the nitro group is attached to the imidazole ring, have shown that the position of the nitro group (e.g., 2-nitro, 4-nitro, or 5-nitro) dramatically affects their biological properties, including antimicrobial and anticancer activities. nih.govnih.govmdpi.com For example, 4-nitroimidazoles have shown both aerobic and anaerobic activity against Mycobacterium tuberculosis, while 5-nitroimidazoles are primarily active under anaerobic conditions. nih.gov This highlights the principle that the specific placement of the nitro group is a key factor in determining the mechanism of action and the spectrum of activity.

Compound ClassNitro Group PositionObserved Impact on Biological ActivityPotential Mechanism
Nitroimidazoles4-positionActive against aerobic and anaerobic M. tuberculosis. nih.govServes as a substrate for specific nitroreductases. nih.gov
Nitroimidazoles5-positionPrimarily active against anaerobic M. tuberculosis. nih.govDifferent redox potential and substrate specificity for nitroreductases. nih.gov
NitroaromaticsVariesInfluences mutagenic activity. nih.govFormation of reactive metabolites that interact with DNA. svedbergopen.com

Role of Imidazole Nitrogen Atoms in Molecular Recognition and Binding

The imidazole ring is a versatile heterocyclic scaffold found in many biologically active molecules. Its two nitrogen atoms play a pivotal role in molecular recognition and binding to biological targets. nih.gov One of the nitrogen atoms is basic and can be protonated, while the other is more acidic. This amphoteric nature allows the imidazole ring to act as both a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in the active sites of enzymes and receptors. nih.gov

In the context of this compound, the imidazole nitrogens are likely crucial for anchoring the molecule to its biological target. The ability of the imidazole ring to coordinate with metal ions is another important aspect of its biological activity, as many enzymes have metallic cofactors in their active sites. The electron-rich nature of the imidazole ring also allows for π-π stacking interactions with aromatic amino acid residues. nih.gov

SAR studies on various imidazole-containing compounds have consistently highlighted the importance of the imidazole moiety for biological activity. Modifications that alter the electronic properties or steric accessibility of the nitrogen atoms often lead to a significant loss of potency. The imidazole ring's ability to exist in two tautomeric forms can also influence its binding orientation and affinity for a target. nih.gov

Interaction TypeInvolving Imidazole NitrogensSignificance in Molecular Recognition
Hydrogen BondingCan act as both donor and acceptor. nih.govDirectional interactions that contribute to binding affinity and specificity.
Coordination with Metal IonsCan bind to metallic cofactors in enzymes.Essential for the inhibition of certain metalloenzymes.
π-π StackingInteraction with aromatic amino acid residues. nih.govContributes to the overall binding energy and stability of the ligand-target complex.

Influence of Benzyl Substitutions on Functional Outcomes

For instance, the introduction of different groups on the benzyl ring can alter the compound's ability to penetrate cell membranes and can also influence its binding affinity to the target. Studies on benzimidazole derivatives have shown that substitution on the benzyl group can enhance anti-inflammatory activity. srrjournals.com The nature and position of the substituent can affect the orientation of the benzyl ring within a binding pocket, leading to either favorable or unfavorable interactions.

In a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, the attachment of various benzyl groups to the N-1 position was found to be important for their pharmacological effects. rsc.org This underscores the principle that modifications to the benzyl moiety can be a valuable strategy for optimizing the biological activity of this class of compounds.

Biochemical Target Identification and Enzyme Inhibition Studies

A key aspect of understanding the mechanism of action of this compound is the identification of its specific biochemical targets. In vitro enzyme inhibition assays are crucial for this purpose, providing quantitative data on the compound's potency and selectivity.

Inhibition of Key Microbial Enzymes (e.g., FabI, Topoisomerase)

Given the antimicrobial potential of many nitroimidazole derivatives, key microbial enzymes involved in essential cellular processes are plausible targets for this compound.

FabI (Enoyl-Acyl Carrier Protein Reductase): FabI is a crucial enzyme in bacterial fatty acid synthesis, making it an attractive target for the development of new antibacterial agents. nih.gov While direct studies of 2-(4-nitro-benzyl)-1H-imidazole as a FabI inhibitor are not prominent in the reviewed literature, related benzimidazole-based compounds have been investigated as FabI inhibitors. These studies provide a rationale for exploring FabI as a potential target for nitrobenzyl-imidazoles.

Topoisomerases: Bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA and are validated targets for antibacterial drugs. nih.gov Some novel benzimidazole derivatives have been identified as inhibitors of human topoisomerase I, suggesting that the broader class of imidazole-containing compounds may have the potential to interact with these enzymes. nih.gov The mechanism of topoisomerase inhibition often involves the stabilization of a transient enzyme-DNA cleavage complex, leading to lethal double-strand breaks. nih.gov

Modulation of Xanthine (B1682287) Oxidase Activity by Nitrobenzyl Imidazoles

Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Elevated levels of uric acid can lead to conditions such as gout. Several imidazole and purine derivatives have been synthesized and evaluated as inhibitors of xanthine oxidase. ebi.ac.uk

While there is no specific data on the inhibition of xanthine oxidase by this compound, the structural similarity of the imidazole core to the natural substrates of the enzyme makes it a plausible candidate for interaction. Studies on other imidazole-containing compounds have demonstrated significant inhibitory activity against xanthine oxidase, suggesting that this could be a relevant target for this class of molecules. nih.govebi.ac.uk The inhibition of xanthine oxidase by such compounds is often competitive, with the inhibitor binding to the molybdenum center in the enzyme's active site.

Enzyme TargetPotential Role in Biological ActivityGeneral Mechanism of Inhibition by Related Compounds
FabI (Enoyl-Acyl Carrier Protein Reductase)Antimicrobial activity. nih.govBinding to the active site and interfering with fatty acid synthesis.
Topoisomerases (e.g., DNA Gyrase)Antimicrobial and anticancer activity. nih.govnih.govStabilization of the enzyme-DNA cleavage complex, leading to DNA damage. nih.gov
Xanthine OxidaseModulation of purine metabolism. nih.govCompetitive inhibition at the molybdenum center in the active site. ebi.ac.uk

An in-depth examination of the pre-clinical and in vitro biological activities of this compound and its structural analogs reveals a compound of significant interest in medicinal chemistry. While specific mechanistic data for this exact molecule is limited in publicly available research, a comprehensive analysis of related nitroimidazole and benzyl-imidazole derivatives provides a strong basis for understanding its potential therapeutic actions. This article focuses exclusively on the mechanistic investigations of its biological activity at the pre-clinical and in vitro level, adhering to a strict scientific framework.

Pre Clinical Pharmacological and Disposition Studies Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Rodent and Other Animal Models

The disposition of a drug candidate within a biological system is a critical determinant of its potential therapeutic efficacy. For nitroimidazole compounds, ADME properties are characterized by the interplay between the imidazole (B134444) core, which can influence solubility, and the nitrobenzyl group, which is a primary site for metabolic activity.

Oral Bioavailability and Plasma Concentration Profiles

There is no specific oral bioavailability or plasma concentration data available for 2-(4-nitro-benzyl)-1H-imidazole HCl. However, studies on other imidazole derivatives highlight key factors influencing oral absorption. The formation of a hydrochloride salt, as in the subject compound, is a common strategy to enhance aqueous solubility, a prerequisite for oral bioavailability.

Research on related compounds demonstrates variable oral bioavailability. For instance, some bicyclic 4-nitroimidazole (B12731) analogs, such as PA-824, required specialized formulations with cyclodextrin (B1172386) to improve poor aqueous solubility and achieve adequate oral absorption for in vivo studies in mice. plos.org In another study involving tricyclic imidazole derivatives, oral bioavailability in guinea pigs for two separate compounds was determined to be 33% and 85%, respectively, indicating that significant absorption is achievable within this broader class of compounds. nih.gov Conversely, some 2,4(5)-disubstituted imidazoles were found to have poor oral bioavailability unless the imidazole nitrogen was methylated, suggesting that minor structural changes can have a major impact on absorption. acs.org

Interactive Table: Oral Bioavailability of Structurally Related Imidazole Compounds Click on the headers to sort the data.

Compound ClassAnimal ModelOral Bioavailability (%F)Source
Tricyclic Imidazole Derivative (Compound 9)Guinea Pig33 nih.gov
Tricyclic Imidazole Derivative (Compound 11l)Guinea Pig85 nih.gov
Bicyclic 4-Nitroimidazoles (e.g., PA-824)MouseFormulation dependent plos.org
2,4(5)-disubstituted ImidazolesNot SpecifiedPoor (unless methylated) acs.org

Tissue Distribution and Localization Studies (e.g., Liver, Kidney, Lung)

Specific tissue distribution studies for this compound have not been reported. However, research on the 2-nitroimidazole (B3424786) analog, benznidazole (B1666585), in mice provides a relevant model. Following administration, the highest concentrations of its primary amine metabolite were found in the liver, with intermediate levels in the kidney. nih.gov

For a series of bicyclic 4-nitroimidazole analogs investigated for tuberculosis, drug distribution into the lungs was a critical factor for efficacy. plos.org The study found that compounds with a lung-to-plasma concentration ratio greater than two, along with a moderate-to-high volume of distribution (Vss = 0.7 to 4.2 L/kg), correlated well with in vivo activity in a murine model. plos.org This highlights that for therapeutic areas targeting specific organs like the lung, achieving sufficient tissue penetration is a key pharmacokinetic objective.

Metabolic Pathways and Metabolite Identification in Animal Microsomes and Other Biological Systems

The metabolism of nitroaromatic compounds, including nitroimidazoles, is centrally characterized by the reductive metabolism of the nitro group. This pathway is considered a bioactivation step, often leading to the compound's therapeutic or toxic effects. mdpi.com

Studies using mouse liver microsomes have demonstrated that the 2-nitroimidazole, benznidazole, undergoes nitroreduction to form its corresponding amine metabolite. nih.gov This reaction is dependent on NADPH and involves both NADPH-cytochrome P-450 reductase and cytochrome P-450 enzymes. nih.gov The liver was identified as the primary site for this metabolic conversion. nih.gov The chemical reduction of the nitro group on 1-(4-aminobenzyl)-1H-imidazole using zinc and hydrochloric acid has also been demonstrated synthetically, further supporting the chemical feasibility of this transformation. sci-hub.se

Therefore, a primary metabolic pathway for this compound in animal models would likely involve the reduction of its 4-nitro group to a 4-amino-benzyl-1H-imidazole derivative.

Excretion Routes (Urinary and Fecal)

Data on the excretion of this compound is not available. The excretion patterns of its analogs suggest that both urinary and fecal routes are probable. For benznidazole in mice, urinary excretion was a notable, though not the sole, route of elimination. Over 24 hours, approximately 5% of the administered dose was recovered in the urine as the unchanged parent compound, and 3% was recovered as the amine metabolite. nih.gov Some literature also suggests that for certain imidazole derivatives, the fecal route may be the major pathway for excretion. researchgate.net

Pharmacokinetic Modeling (Non-compartmental and Compartmental Analysis)

Specific pharmacokinetic modeling for this compound has not been published. However, pharmacokinetic parameters have been determined for related compounds using non-compartmental analysis. In a study of bicyclic 4-nitroimidazole analogs in mice, key parameters such as volume of distribution (Vss) and total systemic clearance were calculated. Vss ranged from 0.7 to 4.2 L/kg, and clearance was generally low to moderate, ranging from 4 to 44 mL/min/kg. plos.org Additionally, computational, or in silico, ADME and pharmacokinetic modeling is frequently employed in the early stages of drug discovery for imidazole derivatives to predict their drug-like properties before extensive animal testing is performed. researchgate.netnih.govjchemrev.com

Interactive Table: Pharmacokinetic Parameters of Bicyclic 4-Nitroimidazole Analogs in Mice Click on the headers to sort the data.

CompoundVss (L/kg)Clearance (mL/min/kg)Plasma Protein Binding (%)Source
PA-8241.11191 plos.org
NI-1354.24198 plos.org
NI-1822.61298 plos.org
NI-6440.71097 plos.org
Aminoethyl-8241.64445 plos.org

Structure-Pharmacokinetic Relationships in Animal Models

While direct structure-pharmacokinetic relationship studies for this compound are absent, general principles can be inferred from the broader class of imidazole-based compounds.

The physicochemical properties of these molecules are key drivers of their pharmacokinetic profiles. Lipophilicity, often expressed as logP or logD, is a critical factor. For example, a highly lipophilic bicyclic nitroimidazole analog (logP 6) exhibited very poor aqueous solubility, which is a barrier to oral absorption. plos.org Optimizing lipophilicity is therefore a crucial balancing act to achieve adequate membrane permeability for absorption while maintaining sufficient aqueous solubility. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of 2-(4-NITRO-BENZYL)-1H-IMIDAZOLE HCL from various matrices. The choice of technique depends on the compound's volatility and polarity.

HPLC and UHPLC are the most widely used techniques for the analysis of non-volatile and thermally sensitive compounds like nitroimidazole derivatives. nih.govresearchgate.net These methods offer high resolution and sensitivity.

Detailed Research Findings: In the analysis of related nitroimidazole compounds, reversed-phase HPLC is frequently employed. A typical setup might use a C18 column with a mobile phase consisting of an aqueous component (like water with 0.1% trifluoroacetic acid or a phosphate (B84403) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol). nih.govgoogle.comtandfonline.com For instance, the analysis of N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ([18F]FBNA), a structurally similar compound, utilized a C18 stationary phase with a water/acetonitrile mobile phase. nih.gov Detection is often performed using a UV detector, as the nitroaromatic and imidazole (B134444) rings provide strong chromophores. google.com

UHPLC, an advancement of HPLC, uses smaller particle size columns (typically <2 µm) to achieve faster separations and higher resolution. researchgate.net This is particularly advantageous when analyzing complex samples containing multiple impurities. lcms.cz The development of a UHPLC method for related compounds involved a gradient elution to effectively separate the main component from its impurities. researchgate.net

Interactive Data Table: HPLC/UHPLC Parameters for Nitroimidazole Analysis

ParameterHPLC for [18F]FBNA nih.govHPLC for N-benzyl imidazole derivatives google.comUPLC for Tioconazole and related compounds researchgate.net
Stationary Phase Agilent C18, 4.6 mm × 250 mm, 5 µmMR column, 4.6 x 50 mm, 2.5 µmEclipse plus C18, 100 × 2.1 mm, 1.7 µm
Mobile Phase Water (0.1% TFA) and AcetonitrileWater/Acetonitrile/TFA (680/320/1 v/v/v)20 mM KH2PO4 (0.2% TEA, pH 6) and Acetonitrile
Elution Isocratic (70% Water, 30% Acetonitrile)IsocraticGradient
Flow Rate 1 mL/min1.0 mL/min0.3 mL/min
Detection UV (280 and 300 nm)UV (243 nm)DAD (225, 245, 210, 295 nm)

Gas chromatography is suitable for volatile and thermally stable compounds. researchgate.net For non-volatile compounds like this compound, derivatization is often necessary to increase volatility and improve chromatographic behavior. psu.edu This process involves chemically modifying the analyte to make it amenable to GC analysis. psu.edu Common derivatization techniques include silylation, acylation, and alkylation, which target active hydrogen atoms in functional groups like -NH. psu.edu While direct GC analysis of this specific compound is not commonly reported, the general principles of GC for similar structures would apply. researchgate.net

Mass Spectrometry (MS) Based Detection Methods

Mass spectrometry provides information about the mass-to-charge ratio of ions and is a powerful tool for structural elucidation and sensitive detection when coupled with chromatographic techniques. rsc.org

LC-MS and its tandem version, LC-MS/MS, are highly sensitive and selective methods for the analysis of a wide range of compounds, including nitroimidazoles. qub.ac.ukresearchgate.net The combination of the separation power of LC with the detection capabilities of MS allows for the identification and quantification of compounds even at very low concentrations. researchgate.net

Detailed Research Findings: In studies of related N-benzyl imidazole derivatives, LC-MS has been used to confirm the molecular weight of synthesized compounds by observing the [M+H]⁺ ion. google.com For example, the LC-MS analysis of a compound with a nitrobenzyl group showed a clear molecular ion peak, confirming its identity. google.com LC-MS/MS adds another layer of specificity by fragmenting the parent ion and analyzing the resulting daughter ions. This technique is invaluable for impurity profiling and metabolite identification. researchgate.net The development of an LC-MS/MS method for analyzing potential genotoxic impurities in pharmaceutical starting materials demonstrates the high sensitivity of this technique, with limits of quantification in the ng/mL range. researchgate.net

Interactive Data Table: LC-MS Parameters for Imidazole Derivatives

ParameterLC-MS for N-benzyl imidazole derivatives google.comLC-MS/MS for Genotoxic Impurities researchgate.netLC-MS for Nitroimidazopyrazinones nih.gov
Ionization Mode Not specified, but [M+H]⁺ observedElectrospray Ionization (ESI)Electrospray Ionization (ESI)
Mass Analyzer Not specifiedTriple QuadrupoleNot specified
Scan Mode Full ScanMultiple Reaction Monitoring (MRM)Full Scan
Observed Ions [M+H]⁺Precursor and product ions[M-H]⁻ or [M+Na]⁺
Application Molecular Weight ConfirmationQuantitative Analysis of ImpuritiesPurity and Identity Confirmation

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. iik.ac.id It is a standard method for the identification of volatile and semi-volatile organic compounds. iik.ac.id As with GC, derivatization may be required for non-volatile compounds to make them suitable for analysis. researchgate.net GC-MS provides detailed information about the molecular weight and fragmentation pattern of the compound, which can be used for definitive identification by comparing the obtained spectrum with library spectra. google.com In the analysis of some imidazole derivatives, GC-MS has been used to identify compounds by their molecular ion and characteristic fragment ions. google.com

Spectrophotometric and Electrochemical Methods for Quantification in Research Samples

Spectrophotometric and electrochemical methods offer sensitive and accessible means for quantifying nitroaromatic compounds. These techniques are typically based on the chemical or electrochemical reduction of the nitro group.

Spectrophotometric Methods

Spectrophotometry remains a widely used technique due to its simplicity and cost-effectiveness. For nitroimidazole compounds, direct spectrophotometric measurement can be challenging due to interference from other UV-absorbing species in complex samples. Therefore, methods often involve a derivatization step to create a unique, colored chromophore that absorbs light in the visible region, enhancing specificity and sensitivity.

A common strategy for other nitroimidazoles involves the reduction of the nitro group to a primary amine. researchgate.netresearchgate.net This is typically achieved using a reducing agent like zinc dust in an acidic medium. researchgate.net The resulting amino group can then be diazotized and coupled with a chromogenic reagent, such as p-dimethylaminobenzaldehyde (DMAB), to produce a stable, colored azo dye. researchgate.net The absorbance of this colored product is then measured at its specific maximum wavelength (λmax) and is directly proportional to the concentration of the original nitroimidazole compound. researchgate.net

Key parameters for a hypothetical spectrophotometric method for this compound, based on analogous compounds, would include:

Reduction: Conversion of the nitro group to an amine.

Diazotization: Reaction of the newly formed amine with nitrous acid.

Coupling: Addition of a coupling agent to form a colored product.

Measurement: Quantification of the colored product using a spectrophotometer at its λmax.

A study on metronidazole (B1676534) and tinidazole (B1682380) demonstrated the formation of greenish-yellow adducts with DMAB, with analytical wavelengths at 406 nm and 404 nm, respectively. researchgate.net Another method for ornidazole (B1677491) also utilized zinc dust reduction and complexation to form a chromogen with a λmax at 510 nm. researchgate.net

Table 1: Example Spectrophotometric Methods for Related Nitroimidazole Compounds

Compound Reagents λmax Concentration Range (µg/mL) Molar Absorptivity (L mol⁻¹ cm⁻¹)
Metronidazole Zinc/HCl, NaNO₂, p-DMAB 406 nm 4.8 - 76.8 1.10 x 10³
Tinidazole Zinc/HCl, NaNO₂, p-DMAB 404 nm 4.8 - 76.8 1.30 x 10³

This table presents data from studies on other nitroimidazole compounds to illustrate potential analytical parameters. researchgate.netresearchgate.net

Electrochemical Methods

Electrochemical techniques provide a highly sensitive and selective alternative for the quantification of nitroaromatic compounds. The fundamental principle is the electrochemical reduction of the nitro group on an electrode surface, which generates a measurable current signal. scispace.com

Methods like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) are often employed. The peak current in the voltammogram is proportional to the concentration of the analyte. Bare glassy carbon electrodes (GCEs) can be used, but they may suffer from lower sensitivity and fouling. scispace.com To enhance performance, chemically modified electrodes are frequently developed. Materials such as graphene, metal nanoparticles, metal oxides, and porous silica (B1680970) (MCM-41) have been used to modify electrode surfaces. scispace.commdpi.comacs.org These modifications increase the electrode's surface area and catalytic activity, leading to improved sensitivity and lower detection limits, often reaching nanomolar levels. acs.org

For this compound, an electrochemical approach would involve:

Accumulation of the analyte onto the modified electrode surface from the sample solution.

Application of a potential scan (e.g., using DPV) towards negative potentials to reduce the nitro group.

Measurement of the resulting cathodic peak current.

Quantification by correlating the peak current to the concentration using a calibration curve.

Table 2: Examples of Electrochemical Sensors for Nitroaromatic Compounds

Analyte Electrode Modifier Technique Limit of Detection (LOD) Linear Range
Nitrobenzene Au NPs/SiO₂/GCE DPV 15 nM 0.1 µM - 2.5 mM
4-Nitrophenol N-doped Graphene Oxide DPV - -

This table showcases examples of modified electrodes used for detecting related nitroaromatic compounds, suggesting potential strategies for this compound. scispace.commdpi.comacs.org

Sample Preparation and Extraction Techniques for Complex Research Matrices

The analysis of this compound in complex research matrices, such as biological fluids (plasma, serum), tissues, or environmental samples (water, soil), requires effective sample preparation to isolate the analyte and remove interfering substances. researchgate.netmdpi.comcollectionscanada.gc.ca The choice of technique depends on the nature of the matrix and the concentration of the analyte.

Solvent Extraction

The initial step in sample preparation is typically extraction with an organic solvent. For nitroimidazole compounds in biological matrices, acetonitrile and ethyl acetate (B1210297) are the most commonly used solvents due to their ability to efficiently extract these compounds while precipitating proteins. researchgate.netcollectionscanada.gc.ca For aqueous samples, direct extraction may be possible, or pre-concentration is required for trace-level analysis.

Clean-up Techniques

Following initial extraction, a clean-up step is crucial to remove co-extracted matrix components that can interfere with subsequent analysis, especially for highly sensitive techniques like mass spectrometry.

Liquid-Liquid Extraction (LLE): This classic technique is used to partition the analyte from the initial extract into an immiscible solvent, leaving interfering compounds behind. For instance, a wash with a nonpolar solvent like hexane (B92381) can remove lipids and other nonpolar interferences from an acetonitrile or ethyl acetate extract. researchgate.net

Solid-Phase Extraction (SPE): SPE is the most widely adopted clean-up method for nitroimidazoles due to its efficiency and selectivity. researchgate.netcollectionscanada.gc.ca The crude extract is passed through a cartridge packed with a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of a different solvent.

Common Sorbents: Reversed-phase sorbents like C18 or polymeric sorbents (e.g., hydrophilic-lipophilic balance, HLB) are frequently used. researchgate.netresearchgate.net

Molecularly Imprinted Polymers (MIPs): For highly selective extraction, MIPs can be custom-synthesized to have cavities that specifically bind the target analyte or a class of structurally similar compounds, providing very clean extracts. nih.gov

Table 3: Summary of Extraction and Clean-up Techniques for Nitroimidazoles in Various Matrices

Matrix Extraction Solvent Clean-up Method Key Findings
Egg, Chicken Meat Acetonitrile QuEChERS, SPE, MISPE QuEChERS showed high recoveries (63.2-94.1%) but more matrix effects than selective SPE methods.
Fish Tissue Acidic Acetonitrile C18 SPE, Hexane Wash Method was validated with recoveries of 87-121% and suitable for regulatory monitoring.
Blood Serum, Egg, Muscle - Molecularly Imprinted Polymer (MIP) SPE MIPs provided high recovery, good reproducibility, and clean extracts with low background signals.

This table summarizes preparation methods used for other nitroimidazole compounds, providing a basis for developing protocols for this compound. researchgate.netcollectionscanada.gc.caresearchgate.netnih.gov

For nitroaromatic compounds in environmental samples, techniques like solid-phase microextraction (SPME) have also been successfully applied, offering a solvent-free alternative that combines extraction and pre-concentration into a single step. sigmaaldrich.comacs.org

Outlook and Future Research Trajectories for 2 4 Nitro Benzyl 1h Imidazole Hcl Research

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability

The future development of 2-(4-nitro-benzyl)-1H-imidazole HCl necessitates a shift towards more scalable and environmentally sustainable synthetic methods. Traditional syntheses, while effective at the lab scale, may not be suitable for large-scale production. Research should focus on innovative approaches that improve yield, reduce waste, and utilize safer reagents.

Key areas for exploration include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step, offer a highly efficient route to complex molecules like substituted imidazoles. ufms.br Developing an MCR for this compound could significantly streamline its synthesis.

Green Catalysis: Investigating the use of eco-friendly catalysts, such as glutamic acid or erbium triflate, could replace harsher traditional catalysts. ufms.brmdpi.com These biocatalysts and recyclable catalysts operate under milder conditions and reduce hazardous waste.

Alternative Solvents: The use of water or ionic liquids as reaction media presents a greener alternative to volatile organic solvents. mdpi.com Research into the solubility and reactivity of starting materials in these solvents is a crucial step.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of benzimidazole (B57391) derivatives, a principle that can be applied to imidazole (B134444) synthesis. derpharmachemica.comnih.gov

Table 1: Comparison of Synthetic Methodologies for Imidazole Derivatives

Methodology Advantages Disadvantages Potential for this compound
Traditional Condensation Established procedure Often requires harsh conditions, may have low yields Baseline method, ripe for optimization
Multicomponent Reactions High atom economy, simplified workup, high yields Requires significant optimization for new substrates High potential for scalable, efficient synthesis
Green Catalysis Environmentally friendly, often uses milder conditions Catalyst may be expensive or require specific conditions Promising for sustainable production
Microwave-Assisted Synthesis Rapid reaction times, increased yields Specialized equipment required, scalability can be a challenge Excellent for rapid lab-scale synthesis and library generation

Advanced Computational Approaches for Deeper Mechanistic Understanding and Predictive Design

Computational chemistry offers powerful tools to predict the behavior of this compound and guide the design of new, more effective derivatives. By simulating interactions at the molecular level, researchers can save significant time and resources.

Future computational studies should include:

Density Functional Theory (DFT): DFT calculations can elucidate the electronic structure of the molecule, predicting its reactivity and how it might interact with biological targets like metal ions in enzymes. researchgate.net

Molecular Docking: This technique can predict the binding affinity and orientation of this compound within the active site of various proteins, helping to identify potential biological targets and understand its mechanism of action. researchgate.netresearchgate.netmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound and its target over time, providing insights into the stability of the compound-protein complex and the conformational changes that may occur upon binding. researchgate.netnih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, allowing researchers to prioritize compounds with more favorable pharmacokinetic profiles for synthesis. nih.govresearchgate.net

Expansion of Pre-clinical Mechanistic Studies to Novel Biological Targets

While nitroimidazole compounds are known for their antimicrobial and anticancer activities, the full biological potential of this compound remains to be explored. nih.gov Future research should aim to identify and validate novel biological targets for this compound.

Key research directions include:

Target Deconvolution: Utilizing techniques like chemical proteomics, researchers can identify the specific proteins that this compound binds to within a cell. This approach was successfully used to identify topoisomerase IV as a target for other novel nitroimidazole hybrids. acs.org

Broad-Spectrum Screening: The compound should be screened against a wide range of biological targets, including various enzymes (e.g., kinases, proteases) and receptors implicated in different diseases. mdpi.com

Mechanism of Action Studies: Once a potential new target is identified, detailed mechanistic studies are required to understand how the compound modulates its function. For example, studies on other imidazole derivatives have shown they can act as potent inhibitors of tubulin polymerization, a key target in cancer therapy. nih.gov

Development of Advanced Analytical Techniques for In Vivo and In Vitro Monitoring

To understand the therapeutic potential and biological fate of this compound, the development of sensitive and specific analytical methods is essential. These techniques are crucial for pharmacokinetic studies, enabling the measurement of the compound and its metabolites in biological matrices.

Future research should focus on:

LC-MS/MS Method Development: The development of a validated ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method is a priority. Such methods provide the high sensitivity and specificity needed to quantify the compound in complex samples like plasma, tissues, and urine, as has been done for other nitroimidazole analogs. dndi.org

Radiolabeling for Imaging: Synthesizing radiolabeled versions of this compound (e.g., with 18F or 99mTc) could enable non-invasive in vivo imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). ahajournals.orgresearchgate.netnih.gov This would allow for real-time monitoring of the drug's distribution and accumulation in target tissues, such as hypoxic tumors. openmedscience.com

Metabolite Identification: Characterizing the metabolites of this compound is crucial, as these metabolites may have their own biological activity or contribute to toxicity. Advanced mass spectrometry techniques can be used to identify and structure-elucidate these breakdown products. nih.gov

Integration of Multi-omics Data for Comprehensive Biological Profiling (e.g., Proteomics, Metabolomics in pre-clinical models)

A systems biology approach, integrating various "omics" technologies, can provide a holistic understanding of the cellular response to this compound. This comprehensive profiling can uncover mechanisms of action, identify biomarkers of response, and reveal potential off-target effects. mdpi.com

Future research strategies should involve:

Metabolomics: Analyzing the global changes in metabolite levels in cells or preclinical models treated with the compound can reveal perturbations in key metabolic pathways. nih.govresearchgate.net This can provide insights into the compound's mechanism of action and toxicity. nih.gov

Proteomics: Quantitative proteomics can identify changes in protein expression levels following treatment, highlighting the cellular pathways and processes affected by the compound. acs.orgresearchgate.net

Integrated Analysis: The true power of this approach lies in integrating data from metabolomics, proteomics, and even transcriptomics. This multi-omics analysis can build a comprehensive picture of the drug's biological impact, from target engagement to downstream cellular responses.

Strategies for Structural Optimization based on Structure-Activity-Pharmacokinetic Relationships

The initial structure of this compound serves as a starting point for optimization. Through medicinal chemistry efforts, its structure can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties.

Key strategies for optimization include:

Structure-Activity Relationship (SAR) Studies: A systematic synthesis of analogs is needed to establish clear SAR. This involves modifying various parts of the molecule, such as the position of the nitro group on the benzyl (B1604629) ring or adding substituents to the imidazole ring, and assessing the impact on biological activity. nih.govacs.org Studies on other nitroimidazoles have shown that the position of the nitro group is a critical determinant of activity. acs.org

Pharmacophore Hybridization: Combining the 2-(4-nitro-benzyl)-1H-imidazole scaffold with other known pharmacophores can lead to hybrid molecules with novel or enhanced activities. mdpi.com

Improving Physicochemical Properties: Modifications can be made to improve properties like solubility and cell permeability, which are crucial for drug efficacy. For example, replacing a thiazole (B1198619) ring with an imidazole ring in one series of compounds significantly improved water solubility. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-(4-nitro-benzyl)-1H-imidazole HCl, and how can yield be improved?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, chlorination of precursor alcohols (e.g., using SOCl₂) followed by imidazole alkylation under basic conditions is a common method . Yield optimization requires controlling reaction parameters:

  • Temperature : Maintain 60–80°C to avoid side reactions.
  • Catalyst : Use K₂CO₃ or DIPEA to deprotonate the imidazole nitrogen.
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization (ethanol/water) enhances purity .

Q. How can structural characterization of this compound be performed rigorously?

Combine spectroscopic and crystallographic methods:

  • NMR : Confirm the imidazole ring (δ 7.2–7.8 ppm for aromatic protons) and nitrobenzyl group (δ 8.1–8.3 ppm) .
  • Mass Spectrometry : ESI-MS in positive mode to verify the molecular ion peak [M+H]⁺.
  • X-ray Crystallography : Use SHELX software for refinement; monitor hydrogen bonding between the imidazole NH and chloride ion for structural validation .

Q. What are common impurities in this compound, and how are they identified?

Impurities often arise from incomplete substitution or oxidation byproducts:

  • Byproduct Identification : HPLC-MS with a C18 column (gradient: 0.1% TFA in H₂O/ACN) detects unreacted nitrobenzyl precursors or dimerized species.
  • Quantification : Follow ICH Q3A guidelines, using spiked reference standards for calibration .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound?

Docking studies (e.g., AutoDock Vina) with target proteins (e.g., GLP1 receptor) can reveal binding affinities. Key steps:

  • Protein Preparation : Retrieve the receptor’s crystal structure (PDB ID: 6X9X) and remove water molecules.
  • Ligand Optimization : Minimize the compound’s energy using DFT (B3LYP/6-31G* basis set).
  • Binding Analysis : Prioritize hydrogen bonds between the nitro group and Arg380 residue .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may stem from assay conditions or impurity profiles:

  • Assay Replication : Test the compound in standardized cell lines (e.g., HEK293 for receptor activation) with controlled pH and temperature.
  • Batch Comparison : Use LC-MS to correlate bioactivity with purity levels (e.g., ≥98% by HPLC).
  • Metabolite Screening : Incubate with liver microsomes to identify active/inactive metabolites affecting results .

Q. How can crystallographic data resolve tautomerism in the imidazole ring?

The 1H-imidazole tautomer (NH at N1) is stabilized by HCl. SHELXL refinement parameters:

  • Hydrogen Bonding : Analyze the Cl⁻···H-N distance (typically 2.1–2.3 Å).
  • Electron Density Maps : Use Fo-Fc maps to confirm proton placement.
  • Thermal Parameters : Anisotropic refinement for nitrobenzyl groups reduces noise .

Q. What methodologies assess stability under physiological conditions?

  • pH Stability : Incubate in PBS (pH 7.4 and 2.0) at 37°C; monitor degradation via UV-Vis (λ = 270 nm for nitro group).
  • Light Sensitivity : Expose to UV light (254 nm) and track nitro-to-amine reduction using FT-IR (loss of NO₂ peaks at 1520 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.